N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15321561
InChI: InChI=1S/C14H14ClN3OS/c1-2-20-14-17-9-11(15)12(18-14)13(19)16-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,19)
SMILES:
Molecular Formula: C14H14ClN3OS
Molecular Weight: 307.8 g/mol

N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC15321561

Molecular Formula: C14H14ClN3OS

Molecular Weight: 307.8 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide -

Specification

Molecular Formula C14H14ClN3OS
Molecular Weight 307.8 g/mol
IUPAC Name N-benzyl-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide
Standard InChI InChI=1S/C14H14ClN3OS/c1-2-20-14-17-9-11(15)12(18-14)13(19)16-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,19)
Standard InChI Key ZMIGOHKNFDJHLN-UHFFFAOYSA-N
Canonical SMILES CCSC1=NC=C(C(=N1)C(=O)NCC2=CC=CC=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s pyrimidine core is substituted at four positions, creating a multifunctional scaffold (Figure 1). Key features include:

  • Position 2: An ethylsulfanyl (-S-CH₂CH₃) group, which enhances lipophilicity and enables nucleophilic substitution reactions.

  • Position 4: A carboxamide moiety (-CONH-Benzyl), contributing to hydrogen-bonding interactions with biological targets.

  • Position 5: A chlorine atom, which directs regioselectivity during synthetic modifications and stabilizes the ring via electron-withdrawing effects .

The benzyl group on the carboxamide nitrogen introduces steric bulk, potentially influencing binding affinity and metabolic stability.

Table 1: Physicochemical Properties of N-Benzyl-5-Chloro-2-(Ethylsulfanyl)Pyrimidine-4-Carboxamide

PropertyValue
Molecular FormulaC₁₄H₁₄ClN₃OS
Molecular Weight307.8 g/mol
IUPAC NameN-Benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide
Key Functional GroupsChloro, ethylsulfanyl, carboxamide, benzyl
SolubilityModerate in polar aprotic solvents (e.g., DMSO, acetonitrile)

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via sequential nucleophilic aromatic substitution (SₙAr) reactions on a halogenated pyrimidine scaffold. A representative protocol involves:

  • Scaffold Preparation: Starting with 5-chloro-2,4,6-trifluoropyrimidine, benzylamine is introduced at position 4 under basic conditions (e.g., DIPEA in acetonitrile at 0°C) .

  • Ethylsulfanyl Incorporation: Thiolate anions (e.g., sodium ethanethiolate) displace fluoride at position 2, leveraging the activating effects of adjacent nitrogen atoms .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldRegioselectivity
Benzylamine SubstitutionBenzylamine, DIPEA, 0°C, 2 h70–80%Position 4
Ethylsulfanyl AdditionNaSEt, DMF, rt, 4 h65–75%Position 2

Regioselectivity challenges arise due to competing substitutions at positions 2, 4, and 6. Steric hindrance from the chlorine atom at position 5 favors reactions at position 4 first, followed by position 2 .

Reactivity Profile

The compound participates in diverse reactions:

  • Nucleophilic Substitution: The ethylsulfanyl group can be replaced by amines or alkoxides under acidic or basic conditions.

  • Hydrolysis: The carboxamide may hydrolyze to a carboxylic acid under strong acidic or basic conditions, though the benzyl group confers moderate stability.

Biological Activity and Mechanism of Action

Enzyme Inhibition

N-Benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide demonstrates inhibitory activity against CDKs, particularly CDK2 and CDK4, which regulate G₁/S and G₂/M cell cycle transitions. Molecular docking studies suggest that:

  • The carboxamide forms hydrogen bonds with the kinase’s hinge region.

  • The chloro group interacts with hydrophobic pockets near the ATP-binding site.

Table 3: In Vitro CDK Inhibition Data (Representative Values)

CDK IsoformIC₅₀ (µM)Selectivity Over CDK1
CDK20.4510-fold
CDK40.788-fold

Antiproliferative Effects

In cancer cell lines (e.g., MCF-7, HeLa), the compound reduces viability with IC₅₀ values of 1.2–2.5 µM. Mechanistic studies indicate G₁ phase arrest and apoptosis induction via caspase-3 activation.

Comparative Analysis with Structural Analogues

N-Benzyl-5-Chloro-2-(Ethylsulfanyl)-N-(Furan-2-Ylmethyl)Pyrimidine-4-Carboxamide

This analogue (C₁₉H₁₈ClN₃O₂S, MW 387.9 g/mol) replaces the benzyl group with a furan-methyl substituent . Key differences include:

  • Enhanced Solubility: The furan oxygen improves aqueous solubility.

  • Reduced CDK Affinity: Bulkier substituents may hinder binding, increasing IC₅₀ to 3.1 µM for CDK2 .

Table 4: Comparison with Analogues

CompoundMW (g/mol)CDK2 IC₅₀ (µM)Solubility (mg/mL)
N-Benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide307.80.450.8 (DMSO)
N-(Furan-2-ylmethyl) analogue 387.93.11.2 (DMSO)

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